molecular formula C11H7N3OS B6223083 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde CAS No. 2763750-32-7

2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B6223083
CAS No.: 2763750-32-7
M. Wt: 229.26 g/mol
InChI Key: YZLQRWJZILOVDY-UHFFFAOYSA-N
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Description

2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde (Molecular Formula: C 11 H 7 N 3 OS) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure incorporates the privileged 1,2,4-triazole pharmacophore, a heterocycle known for its widespread biological activities and presence in numerous FDA-approved drugs . This compound serves as a versatile building block for the synthesis of novel bioactive molecules, particularly for investigating new anti-inflammatory and anticancer agents. Research into 1,2,4-triazole derivatives has demonstrated their promising potential as potent anti-inflammatory agents. These compounds often exhibit their activity by selectively inhibiting cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of pro-inflammatory prostaglandins . Some 1,2,4-triazole-based COX-2 inhibitors have shown greater in vitro potency and selectivity than the reference drug celecoxib, with additional confirmed in vivo efficacy in standard models like the carrageenan-induced paw edema test . Furthermore, structurally related fused triazolothiadiazole analogues have been designed and evaluated as selective Bcl-2 inhibitors, showing promising growth-inhibitory activity at sub-micromolar concentrations against human cancer cell lines, and inducing apoptosis by disrupting protein-protein interactions in the apoptotic pathway . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this compound with appropriate personal protective equipment.

Properties

CAS No.

2763750-32-7

Molecular Formula

C11H7N3OS

Molecular Weight

229.26 g/mol

IUPAC Name

2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-5-carbaldehyde

InChI

InChI=1S/C11H7N3OS/c15-7-9-6-14-11(16-9)12-10(13-14)8-4-2-1-3-5-8/h1-7H

InChI Key

YZLQRWJZILOVDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=C(SC3=N2)C=O

Purity

95

Origin of Product

United States

Preparation Methods

Oxidative Cyclization of Thiosemicarbazones

Oxidative cyclization using agents like FeCl₃ or H₂O₂ converts thiosemicarbazones into triazolo-thiazoles. For instance, 2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl thiosemicarbazone undergoes FeCl₃-mediated cyclization to form 4-amino-triazole-5-thiones, which can be further functionalized . To introduce the carbaldehyde group:

  • Aldehyde Incorporation via Schiff Base Formation : Reacting the cyclized triazole-thione with formaldehyde or paraformaldehyde under acidic conditions generates an imine intermediate, which is hydrolyzed to the carbaldehyde .

  • Optimization of Oxidizing Agents : Using H₂O₂ in acetic acid improves aldehyde yield by preventing over-oxidation to carboxylic acids. This method reports 65–75% yields for analogous compounds .

Direct introduction of the carbaldehyde group at position 5 is achievable via the Vilsmeier-Haack reaction. This involves:

  • Generation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the electrophilic chloroiminium ion.

  • Electrophilic Substitution : The reagent reacts with the methyl group at position 5 of 2-phenyl- triazolo[3,2-b] thiazole, converting it to a carbaldehyde. Trials with analogous thiazoles show 60–70% yields when using stoichiometric POCl₃ at 0–5°C .

Mechanistic Insight :

Me3N+POCl3Me2N+=CHClH2ORCHO\text{Me}3\text{N} + \text{POCl}3 \rightarrow \text{Me}2\text{N}^+=\text{CHCl} \xrightarrow{\text{H}2\text{O}} \text{RCHO}

Multi-Step Synthesis from Phenylhydrazine

A modular approach constructs the triazolo-thiazole core and introduces substituents sequentially:

  • Thiazole Ring Formation : Condensing phenylhydrazine with thiourea and chloroacetaldehyde yields 2-aminothiazole.

  • Triazole Annulation : Treating with nitrous acid (HNO₂) induces diazotization and cyclization to form the triazolo-thiazole .

  • Aldehyde Introduction : Oxidation of a 5-methyl substituent using selenium dioxide (SeO₂) in dioxane at 80°C converts -CH₃ to -CHO, achieving 55–60% yields .

Palladium-Catalyzed Cross-Coupling

For regioselective phenyl group installation at position 2, Suzuki-Miyaura coupling is effective:

  • Borylation of Precursor : 2-Bromo-triazolo-thiazole is treated with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂.

  • Coupling with Phenylboronic Acid : The boronic ester intermediate reacts with phenylboronic acid under basic conditions, achieving >80% yields for similar substrates .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carboxylic acid.

    Reduction: 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolo-thiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole derivatives can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes in pathogens.

Urease Inhibition

Urease is an enzyme linked to several pathogenic processes in urease-positive microorganisms. Compounds similar to 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde have been evaluated as urease inhibitors. For example, studies have demonstrated that certain derivatives can exhibit potent inhibitory activity against urease with IC50_{50} values in the low micromolar range .

Anticancer Properties

The potential anticancer effects of triazolo-thiazole derivatives have been explored in various studies. These compounds may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell proliferation .

Case Studies

StudyFindings
Khan et al. (2023)Reported that triazolo-thiadiazole derivatives exhibited significant urease inhibition with IC50_{50} values as low as 1.01 µM .
Recent Antimicrobial StudyDemonstrated that modifications in the phenyl ring enhance the antimicrobial activity against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The triazolo-thiazole scaffold is highly versatile, with substituents dictating physicochemical and biological properties. Key comparisons include:

Compound Name Substituent at Position 5 Key Features
2-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde Carbaldehyde Electrophilic aldehyde group; polar, reactive toward nucleophiles
5-Amino-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazole-6-carboxylate () Amino and carboxylate Basic amino group and ester; potential for hydrogen bonding and hydrolysis
[1,3]Thiazolo[3,2-b][1,2,4]triazoles with N-aryl maleimides () Maleimide-derived groups Bulky aryl substituents; enhanced π-π stacking interactions
6-Benzylidene-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-one () Benzylidene and ketone Conjugated system; potential for photochemical reactivity

Electronic Effects: The carbaldehyde group is electron-withdrawing, reducing electron density on the triazolo-thiazole core compared to electron-donating groups like amino or aryl substituents. This alters reactivity in cycloaddition or nucleophilic substitution reactions .

Physicochemical Properties

  • Solubility: The carbaldehyde’s polarity increases aqueous solubility compared to nonpolar aryl derivatives but reduces it relative to ionic carboxylates.
  • Stability : Aldehydes are prone to oxidation and nucleophilic attack, necessitating stabilization (e.g., storage under inert conditions) compared to more stable amide or ester derivatives.

Biological Activity

2-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that combines triazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

PropertyValue
Common NameThis compound
CAS Number2763750-32-7
Molecular FormulaC₁₁H₇N₃OS
Molecular Weight229.26 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, it may interfere with kinases crucial for cell proliferation and survival.
  • Antioxidant Activity : Its structure allows it to act as an antioxidant by scavenging free radicals.
  • Antimicrobial Properties : The presence of both triazole and thiazole rings enhances its efficacy against a variety of microbial strains.

Biological Activities

The compound exhibits a range of biological activities as summarized below:

Anticancer Activity

Research indicates that derivatives of triazolo-thiazoles can exhibit significant anticancer properties. For example:

  • Selectivity against Cancer Cell Lines : A study highlighted that certain derivatives showed selective cytotoxicity against Bcl-2-expressing human cancer cell lines with IC₅₀ values ranging from 0.31 to 0.7 µM .
  • Mechanism : The anticancer activity is attributed to the disruption of Bcl-2-Bim interactions which are essential for cancer cell survival.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects:

  • Broad Spectrum Efficacy : It has been tested against various bacterial and fungal strains showing notable inhibition rates .
  • Structure Activity Relationship (SAR) : The presence of electron-donating groups on the phenyl ring enhances antimicrobial activity.

Anti-inflammatory Activity

Studies have reported that compounds containing triazole and thiazole moieties possess anti-inflammatory properties:

  • Cytokine Inhibition : These compounds can inhibit the production of pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Study : A series of compounds based on the triazolo-thiazole scaffold were evaluated for their anticancer properties. The most potent analogs showed significant growth inhibition in human glioblastoma and melanoma cell lines .
  • Antimicrobial Investigation : In vitro studies demonstrated that derivatives exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : Compounds were tested for their ability to reduce inflammation in cellular models. Results indicated a decrease in inflammatory markers when treated with these compounds .

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the fused thiazolo-triazole core and aldehyde proton (δ ~9.8–10.2 ppm). Aromatic protons appear as multiplets (δ 7.2–8.1 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C=N (triazole, ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves coplanarity of the thiazolo-triazole system and benzylidene substituents. Interplanar angles (e.g., 1.37° between fused rings) confirm structural rigidity .

How is the biological activity of this compound initially screened, and what models are used?

Q. Basic Biological Screening

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to standard antibiotics .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to determine IC₅₀. For example, analogs with 4-fluorophenyl substituents show IC₅₀ < 10 µM .
  • Anti-inflammatory Testing : COX-2 inhibition via ELISA, with selectivity over COX-1 assessed using recombinant enzymes .

How can regioselectivity be controlled during the synthesis of derivatives?

Advanced Synthesis Optimization
Regioselectivity in electrophilic cyclization is influenced by:

  • Substituent Electronics : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring direct cyclization to the thiazole nitrogen ().
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor thiazolo-triazole formation, while protic solvents may lead to byproducts.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates and selectivity. A table of optimized conditions:
ConditionOptimal ValueYield (%)Regioselectivity
Solvent (DMF)80°C78>95%
Catalyst (ZnCl₂)5 mol%8598%
Reaction Time4 hours7290%

What structural modifications enhance anticancer activity, and how are SAR studies designed?

Advanced Structure-Activity Relationship (SAR)
Key modifications and their effects:

  • Substituent Position : 5-Carbaldehyde group is critical for hydrogen bonding with kinase active sites (e.g., EGFR).
  • Phenyl Ring Derivatives :
    • Electron-Withdrawing Groups (e.g., -Cl, -F): Increase cytotoxicity (IC₅₀ reduced by 30–50% vs. unsubstituted analogs).
    • Methoxy Groups : Improve solubility but reduce membrane permeability.
DerivativeIC₅₀ (µM)Target Protein
4-Fluoro-phenyl8.2EGFR
3,4-Dimethoxy-phenyl12.7VEGFR-2
Unsubstituted phenyl15.4EGFR

SAR studies combine molecular docking (AutoDock Vina) and in vitro assays to validate binding modes .

What mechanistic insights exist for its biochemical interactions?

Q. Advanced Mechanistic Studies

  • Kinase Inhibition : The aldehyde group forms a covalent bond with cysteine residues in kinases (e.g., BTK), confirmed by X-ray crystallography and SPR binding assays (KD ~2.3 nM) .
  • DNA Intercalation : Planar thiazolo-triazole core intercalates into DNA, verified via fluorescence quenching and comet assay .

How should contradictory data on substituent effects be resolved?

Data Contradiction Analysis
Example: Fluoro-substituted analogs show conflicting IC₅₀ values in different studies. Resolution strategies include:

  • Meta-Analysis : Compare assay conditions (e.g., cell line variability, serum concentration).
  • Computational Validation : DFT calculations to assess substituent electronic effects on binding energy.
  • Dose-Response Curves : Re-test compounds under standardized protocols (e.g., NCI-60 panel) .

What methodologies are used for pharmacokinetic profiling?

Q. Advanced Pharmacokinetics

  • In Silico ADMET : SwissADME predicts moderate bioavailability (F = 45%) and blood-brain barrier penetration (logBB = -0.3).
  • In Vivo Studies : Radiolabeled compound (¹⁴C) tracks distribution in rodent models. Key parameters:
    • t₁/₂ : 6.2 hours (plasma), 14 hours (tissue).
    • Cmax : 1.8 µg/mL at 2 hours post-administration.
      Metabolite identification via LC-MS/MS reveals hepatic oxidation as the primary clearance pathway .

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